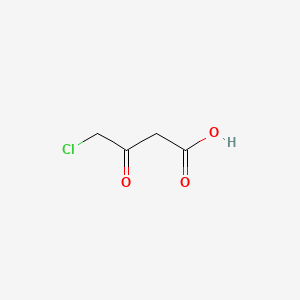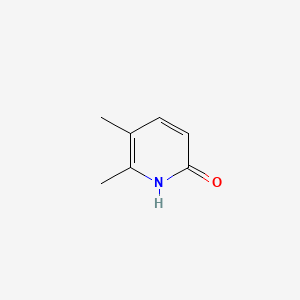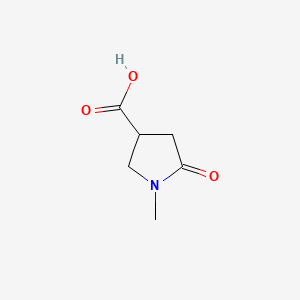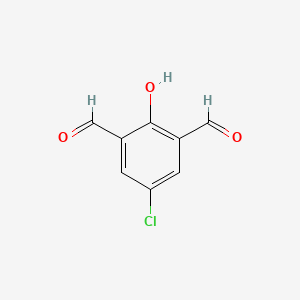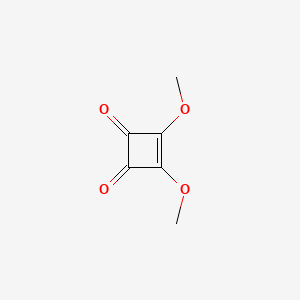
1-Nitro-2-propanol
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Nitro-2-propanol consists of 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . The polar surface area is 66 Å2 and the molar refractivity is 23.5±0.3 cm3 .Physical And Chemical Properties Analysis
1-Nitro-2-propanol has a density of 1.2±0.1 g/cm3, a boiling point of 208.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.8±6.0 kJ/mol and the flash point is 99.0±11.1 °C . The index of refraction is 1.442 and the molar volume is 88.7±3.0 cm3 .
Scientific Research Applications
Environmental Pollutant
Nitroalkanes such as nitromethane, nitroethane, 1-nitropropane (1NP), and 2-nitropropane (2NP), derived from anthropogenic activities, are critical environmental pollutants . These nitroalkanes are hazardous because of their toxicity and carcinogenicity .
Biochemical Research
1-Nitropropan-2-ol is used in biochemical research, particularly in studies involving nitronate monooxygenases (NMOs). NMOs are key enzymes in nitroalkane catabolism .
Defense Mechanisms in Organisms
NMO enzymes are involved in defense mechanisms in different organisms. They play a crucial role in the catabolism of nitroalkanes, which are produced as a defense mechanism by many groups of organisms, including bacteria, fungi, insects, and plants .
Biocatalysts
NMOs, which can be derived from 1-nitropropan-2-ol, can be used as biocatalysts. They offer perspectives for in vivo and in vitro applications .
Bioremediation
NMOs can also be used in bioremediation, a process used to treat contaminated media by altering environmental conditions to stimulate the growth of microorganisms and degrade the target pollutants .
Organic Synthesis
properties
IUPAC Name |
1-nitropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCKQIYLAVYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-propanol | |
CAS RN |
3156-73-8 | |
| Record name | 2-Propanol, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-nitropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 1-Nitro-2-propanol? What spectroscopic data is available for its characterization?
A1: 1-Nitro-2-propanol has the molecular formula C3H7NO3. Its structure can be characterized using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. IR spectroscopy reveals characteristic peaks at 1655 cm-1 and 1520 cm-1, indicating the presence of a nitro group []. Proton NMR (1H NMR) analysis shows signals at δ 1.95 (doublet, 3H, J = 6Hz), and a multiplet between δ 6.83-7.55 (2H) [].
Q2: Can 1-Nitro-2-Propanol form dimers?
A2: Yes, computational studies using ab initio calculations have shown that 1-Nitro-2-propanol can form dimers via double intermolecular hydrogen bonds. These dimers are stabilized by 12.9 kcal/mol compared to the individual monomer molecules at the HF/3-21G(d) level of theory [].
Q3: How does the intramolecular hydrogen bonding in 1-Nitro-2-propanol affect its stability?
A3: Ab initio calculations at the MP2/6-31G(d)//HF/6-31G(d) level of theory demonstrate that the intramolecular hydrogen bond in 1-Nitro-2-propanol increases its stability by 5.4 kcal/mol compared to conformations without this interaction [].
Q4: Has 1-Nitro-2-propanol been used in the synthesis of any significant molecules?
A4: Yes, 1-Nitro-2-propanol has served as a key starting material in the synthesis of several important molecules. For instance, it has been reacted with acrolein to synthesize anomeric mixtures of 4-nitro-2,3,4,6-tetradeoxyhexopyranose, a precursor in the synthesis of DL-tolyposamine []. Additionally, it has been used in the synthesis of various nitroalkyl β-D-glucopyranoside tetraacetates, including the toxic natural product miserotoxin, found in certain Astragalus plant varieties [].
Q5: What is the role of Gas Chromatography-Mass Spectrometry (GC-MS) in studying 1-Nitro-2-propanol?
A5: While no direct application of GC-MS to 1-Nitro-2-propanol was found within the provided research papers, this technique has been utilized to identify 1-Nitro-2-propanol within a complex mixture extracted from the leaves of Lepidium sativum (Garden Cress) []. This highlights the potential of GC-MS for identifying and quantifying 1-Nitro-2-propanol in various biological and chemical samples.
Q6: Are there alternative synthesis routes for 1-Nitro-1-propene, a compound derived from 1-Nitro-2-propanol?
A6: Yes, 1-Nitro-1-propene, which can be synthesized through the dehydration of 1-Nitro-2-propanol, can also be prepared using alternative methods. These include reactions employing methanesulfonyl chloride with triethylamine (yielding 30% of the product) [], acetic anhydride with sodium acetate (85% yield) [], or phthalic anhydride (55% yield) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



